![molecular formula C16H22N2O3 B14269386 (3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione CAS No. 138311-22-5](/img/structure/B14269386.png)
(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione is a complex organic compound with a unique structure that includes both imine and diketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione typically involves a multi-step process. One common method includes the condensation reaction between 4-(ethyl(2-hydroxyethyl)amino)benzaldehyde and hexane-2,4-dione under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine and diketone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the diketone moiety can participate in chelation with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylacetone: A diketone with similar reactivity but lacks the imine group.
Benzaldehyde derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione is unique due to its combination of imine and diketone functionalities, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propriétés
Numéro CAS |
138311-22-5 |
|---|---|
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
3-[4-[ethyl(2-hydroxyethyl)amino]phenyl]iminohexane-2,4-dione |
InChI |
InChI=1S/C16H22N2O3/c1-4-15(21)16(12(3)20)17-13-6-8-14(9-7-13)18(5-2)10-11-19/h6-9,19H,4-5,10-11H2,1-3H3 |
Clé InChI |
ISOKRPTUJYYYBC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=NC1=CC=C(C=C1)N(CC)CCO)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


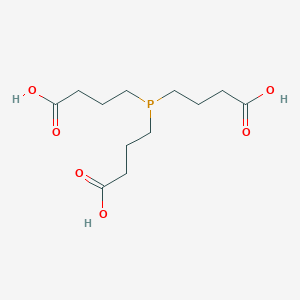
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)

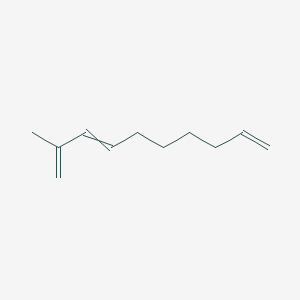
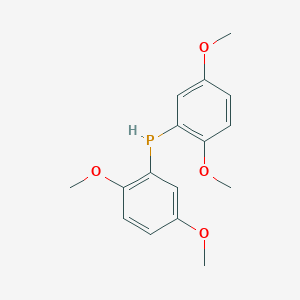

![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
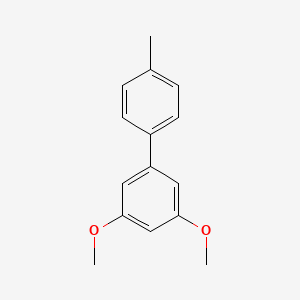
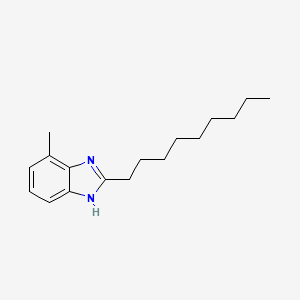

![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)

